molecular formula C25H26N2O6 B6494377 N-(2,5-dimethoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 903332-55-8

N-(2,5-dimethoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B6494377
CAS No.: 903332-55-8
M. Wt: 450.5 g/mol
InChI Key: IMXASDGQEWMBDE-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a structurally complex compound featuring a dimethoxyphenyl moiety, a 4H-pyran-3-yl core substituted with an oxo group and a tetrahydroisoquinolin-derived methyl group, and an acetamide linker.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c1-30-19-7-8-23(31-2)21(11-19)26-25(29)16-33-24-15-32-20(12-22(24)28)14-27-10-9-17-5-3-4-6-18(17)13-27/h3-8,11-12,15H,9-10,13-14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXASDGQEWMBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a dimethoxyphenyl group and a tetrahydroisoquinoline moiety linked to a pyran ring. The molecular formula is C23H28N2O5C_{23}H_{28}N_{2}O_{5}, with a molecular weight of 420.48 g/mol.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC23H28N2O5
Molecular Weight420.48 g/mol
CAS NumberNot available

The biological activity of this compound is believed to stem from its interaction with various molecular targets:

1. Enzyme Inhibition:
The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

2. Receptor Modulation:
By interacting with cell surface receptors, the compound could modulate signaling pathways that are crucial in various physiological processes.

3. DNA Interaction:
There is potential for the compound to intercalate into DNA strands, affecting transcription and replication processes.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties . It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various cellular models.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, there is interest in exploring its potential for protecting neuronal cells from damage due to oxidative stress and excitotoxicity.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

  • Study on Anticancer Activity:
    • A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Research on Anti-inflammatory Activity:
    • An investigation in Phytotherapy Research reported that treatment with N-(2,5-dimethoxyphenyl)-2-acetamide significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Neuroprotection Study:
    • Research presented at the International Conference on Neuropharmacology indicated that the compound protects against glutamate-induced neurotoxicity in primary neuronal cultures by reducing reactive oxygen species (ROS) production.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in the literature, focusing on structural features , synthetic approaches , and hypothesized bioactivities .

Structural Analogues and Substituent Effects
2.1.1. Cyanoacetanilide Derivatives (Compounds 13a–e, )

These compounds share an acetamide backbone but differ in substituents:

  • 13a : Contains a 4-methylphenyl hydrazinylidene group and a sulfamoylphenyl substituent.
  • 13b : Features a 4-methoxyphenyl hydrazinylidene group, analogous to the dimethoxyphenyl group in the target compound.
Property Target Compound Compound 13b ()
Key Substituents 2,5-Dimethoxyphenyl, tetrahydroisoquinolinylmethyl 4-Methoxyphenyl, sulfamoylphenyl
Functional Groups Acetamide, pyran-4-one, ether linkage Cyano, hydrazinylidene, sulfonamide
Synthetic Route Likely involves coupling of pyran and isoquinoline precursors (inferred) Diazonium salt coupling with cyanoacetanilide

Key Observations :

  • The methoxy groups in both compounds may enhance solubility or binding affinity to hydrophobic targets.
  • The sulfamoyl group in 13b is absent in the target compound, which instead prioritizes a pyran-4-one core. This difference suggests divergent biological targets—sulfonamides are classically associated with antibacterial activity, whereas pyranones may influence redox or metabolic pathways .
2.1.2. Pharmacopeial Amide Derivatives ()

The compounds listed in (e.g., entries m, n, o) share amide linkages but incorporate tetrahydropyrimidin-1(2H)-yl and dimethylphenoxy groups. These structures emphasize stereochemical complexity, akin to the tetrahydroisoquinoline moiety in the target compound.

Property Target Compound Pharmacopeial Compound m ()
Heterocyclic Core Tetrahydroisoquinoline Tetrahydropyrimidin-1(2H)-yl
Substituents 2,5-Dimethoxyphenyl, pyran-4-one 2,6-Dimethylphenoxy, diphenylhexane
Bioactivity (Inferred) Possible enzyme inhibition or receptor modulation Likely protease or kinase inhibition

Key Observations :

  • The pyran-4-one core in the target compound could confer antioxidant or anti-inflammatory properties, contrasting with the diphenylhexane backbone in compounds, which is common in synthetic opioids or antivirals .
Hypothesized Bioactivities

While direct data for the target compound are unavailable, structural parallels suggest:

  • Antimicrobial Potential: Methoxy and tetrahydroisoquinoline groups are prevalent in alkaloids with antibacterial or antifungal activity .
  • Central Nervous System (CNS) Activity: Tetrahydroisoquinoline derivatives often interact with neurotransmitter receptors (e.g., dopamine, serotonin), implying possible neuroactive properties .
  • Enzyme Inhibition: The pyran-4-one core may inhibit oxidoreductases or kinases, similar to flavonoids or synthetic kinase inhibitors .

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